molecular formula C2H4O2S<br>HSCH2COOH<br>C2H4O2S B1676293 Thioglycolic acid CAS No. 68-11-1

Thioglycolic acid

Cat. No. B1676293
CAS RN: 68-11-1
M. Wt: 92.12 g/mol
InChI Key: CWERGRDVMFNCDR-UHFFFAOYSA-N
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Description

Thioglycolic acid (TGA), also known as mercaptoacetic acid, is a sulfur-containing carboxylic acid . It appears as a colorless liquid with an unpleasant odor . TGA is used in various industries and applications such as oil and gas, cosmetics, cleaning, leather processing, metals, fine chemistry, and polymerization .


Synthesis Analysis

Thioglycolic acid can be synthesized by condensation of monochloroacetic acid with sodium disulfide, followed by electrochemical reduction of the resulting mixture . Another method involves the continuous synthesis of TGA from chloroacetic acid (CAA) and sodium hydrosulfide (SHS) under common pressure in combination reactors .


Molecular Structure Analysis

The molecular formula of Thioglycolic acid is C2H4O2S . It has a molecular weight of 92.11 g/mol . The compound contains both a thiol (mercaptan) and carboxylic acid functional groups .


Chemical Reactions Analysis

Thioglycolic acid is a reducing agent, especially at higher pH . It has a pKa of 3.83, making it an acid about 10 times stronger than acetic acid . The second ionization has a pKa of 9.3 . At room temperature, concentrations over approximately 70% in water tend to form 1-2% thioglycolides per month, which hydrolyze to the original free compound when made acid or alkaline .


Physical And Chemical Properties Analysis

Thioglycolic acid is a colorless liquid with a strong, disagreeable odor . It has a density of 1.325 g/cm3 . It is miscible with polar organic solvents . The compound is corrosive to metals and tissue .

Scientific Research Applications

Biomedical Applications

Thioglycolic acid derivatives have been explored for their potential in enhancing the biocompatibility and therapeutic efficacy of biomedical devices and drug delivery systems. For instance, the copolymers of polylactic acid (PLA) and polyglycolic acid (PGA), which can be modified with thioglycolic acid, show promise in orthopedic applications due to their ability to facilitate slow releases of bioactive agents and improve tissue integration without additional surgery or osteopenia associated with stress shielding. These materials are under investigation for their use in soft tissue repair, osteochondral defect repair, and as vehicles for localized drug delivery in bone and ligament repair processes (Athanasiou, Niederauer, & Agrawal, 1996).

Pharmacological Importance

Alpha-lipoic acid, a derivative of thioglycolic acid, has been studied extensively for its therapeutic efficacy and safety in the treatment of diabetic polyneuropathy. Clinical trials have shown that alpha-lipoic acid can reduce symptoms and improve neuropathic deficits in diabetic patients, highlighting its importance in managing diabetes-related complications. Furthermore, alpha-lipoic acid's antioxidant properties are leveraged in various formulations to enhance its bioavailability and therapeutic outcomes (Ziegler, Reljanović, Mehnert, & Gries, 2009).

Environmental and Analytical Applications

Low-molecular-weight thiols, including those derived from thioglycolic acid, play a critical role in maintaining cellular redox homeostasis and are involved in plant responses to stress factors. Advances in analytical methods for detecting thiols have shed light on their biodiversity and significance in plant metabolism, offering insights into environmental stress responses and the potential for bioremediation applications (Pivato, Fabrega-Prats, & Masi, 2014).

Safety And Hazards

Thioglycolic acid is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is harmful to aquatic life . It can cause severe burns and chemical injuries when it comes in contact with the skin, eye, digestive, or respiratory tracts .

Future Directions

Thioglycolic acid has potential future applications in the field of nanotechnology. Thiolated nanoparticles, which can be produced using thioglycolic acid, are being explored for various biomedical applications . These include drug delivery, diagnostics, biosensing, and more .

properties

IUPAC Name

2-sulfanylacetic acid
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InChI

InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4)
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InChI Key

CWERGRDVMFNCDR-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)S
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Molecular Formula

C2H4O2S, Array
Record name THIOGLYCOLIC ACID
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Related CAS

150-49-2 (bismuth(3+).hydrochloride salt[3:1:3]), 29820-13-1 (calcium salt[1:1]), 34452-51-2 (mono-potassium salt), 367-51-1 (mono-hydrochloride salt), 5421-46-5 (mono-ammonium salt), 814-71-1 (calcium salt[2:1])
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DSSTOX Substance ID

DTXSID8026141
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Molecular Weight

92.12 g/mol
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Physical Description

Thioglycolic acid appears as a colorless liquid with an unpleasant odor. Density 1.325 g / cm3. Used to make permanent wave solutions and depilatories. Corrosive to metals and tissue., Liquid, Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]; [NIOSH], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]
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Boiling Point

248 °F at 20 mmHg (NTP, 1992), 120 °C at 20 mm Hg, 120 °C, 248 °F at 20 mmHg
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Flash Point

235 °F (NTP, 1992), 126 °C, open cup, 130 °C (Closed cup), 126 °C o.c., 235 °F, >230 °F
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Miscible with chloroform, benzene and many other organic solvents, Miscible with ethanol, and ethyl ether; slightly soluble in chloroform, Miscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons., Solubility in water: miscible, Miscible
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Density

1.3253 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3253 g/cu cm at 20 °C, Relative density (water = 1): 1.3, 1.33, 1.32
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Vapor Density

3.18 (Air = 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

10 mmHg at 64 °F (NIOSH, 2023), 0.08 [mmHg], Vapor pressure: 0.02 kPa at 30 °C, 8.68X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 1.3, 10 mmHg at 64 °F, (64 °F): 10 mmHg
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Impurities

Cosmetic grade Thioglycolic Acid consists of Thioglycolic Acid (78% minimum), iron (0.02 ppm maximum), and monochloroacetic acid (0.05% maximum). The following are listed in the CTFA Specification for Thioglycolic Acid: dithiodiglycolic acid (2.0% maximum), sulfated ash (0.05% maximum), arsenic (3 ppm maximum), copper (1 ppm maximum), and lead (20 ppm maximum). /Other sources/ reported that Thioglycolic Acid was pure at 99%. Water content was <0.3% and dithiodiglycolic acid, thioglycolides, and monochloroacetic acid were reported as <0.4%, <0.3%, and <100 ppm, respectively.
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Product Name

Thioglycolic acid

Color/Form

Colorless liquid, Clear, colorless liquid, Water-white liquid

CAS RN

68-11-1
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Record name THIOGLYCOLIC ACID
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Melting Point

2.3 °F (NTP, 1992), -16.5 °C, 2.3 °F, 2 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thioglycolic acid
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Reactant of Route 3
Thioglycolic acid
Reactant of Route 4
Thioglycolic acid
Reactant of Route 5
Thioglycolic acid
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.